N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is an organic compound that features a boron-containing dioxaborolane ring attached to an aniline moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds are known to be involved in borylation reactions .
Mode of Action
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is used as a reagent in chemical reactions . For instance, it can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
The compound is involved in the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This process is part of the broader Suzuki-Miyaura cross-coupling reactions, which are widely used in organic chemistry .
Result of Action
The result of the compound’s action is the formation of new chemical structures through borylation reactions . For example, it can lead to the formation of pinacol benzyl boronate when reacting with alkylbenzenes .
Biochemical Analysis
Biochemical Properties
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a significant role in biochemical reactions. It is used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. It is used in the coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of N-methylaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by palladium complexes under Suzuki-Miyaura coupling conditions. The reaction conditions generally include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, and the reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boron-containing ring to other boron derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Boronic acids.
Reduction: Various boron derivatives.
Substitution: Halogenated or nitro-substituted aniline derivatives.
Scientific Research Applications
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in drug discovery and development due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in the synthesis of pharmaceuticals and as a building block for drug molecules.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both the N-methyl group and the boron-containing dioxaborolane ring, which confer distinct reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)15-5/h6-9,15H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVFLSHLDVUCAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728531 | |
Record name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869090-08-4 | |
Record name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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